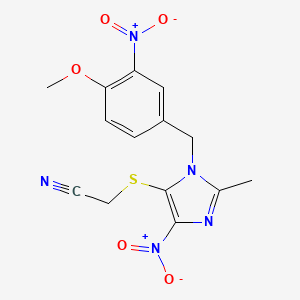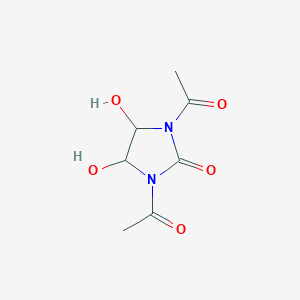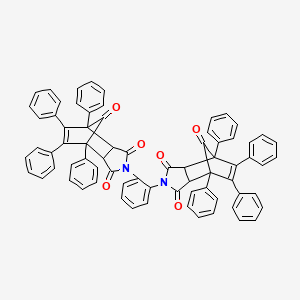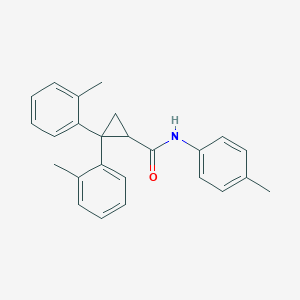![molecular formula C19H19BrN2O2S B14950316 O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B14950316.png)
O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-BROMOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated aniline group, a carbonyl group, and a tetrahydropyridinecarbothioate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-BROMOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromoaniline with a carbonyl-containing compound to form the intermediate 4-[(4-bromoanilino)carbonyl]phenylboronic acid . This intermediate is then subjected to further reactions to introduce the tetrahydropyridinecarbothioate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form .
化学反応の分析
Types of Reactions
4-[(4-BROMOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the aniline group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the bromine atom .
科学的研究の応用
4-[(4-BROMOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(4-BROMOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other brominated aniline derivatives and tetrahydropyridinecarbothioate-containing molecules. Examples include:
- 4-[(4-BROMOANILINO)CARBONYL]PHENYLBORONIC ACID
- 4-{(E)-[2-(2-{2-[(4-BROMOANILINO)CARBONYL]ANILINO}-2-OXOACETYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE
Uniqueness
4-[(4-BROMOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C19H19BrN2O2S |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
O-[4-[(4-bromophenyl)carbamoyl]phenyl] piperidine-1-carbothioate |
InChI |
InChI=1S/C19H19BrN2O2S/c20-15-6-8-16(9-7-15)21-18(23)14-4-10-17(11-5-14)24-19(25)22-12-2-1-3-13-22/h4-11H,1-3,12-13H2,(H,21,23) |
InChIキー |
CKTLKYSPQWUZJW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methoxyphenyl)-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-1-(propan-2-yl)imidazolidin-4-one](/img/structure/B14950233.png)

![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B14950243.png)

![N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine](/img/structure/B14950259.png)
![2-(1-naphthyl)-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B14950265.png)


![N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclopropanecarboxamide (non-preferred name)](/img/structure/B14950285.png)
![ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate](/img/structure/B14950298.png)

![6-(Difluoromethyl)-4-isobutyl-5-[(methylsulfanyl)carbonyl]-2-(trifluoromethyl)nicotinic thioanhydride](/img/structure/B14950307.png)
![2-methoxy-5-(3-{[(E)-naphthalen-1-ylmethylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B14950309.png)

